molecular formula C19H19ClN6O2 B10987188 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10987188
M. Wt: 398.8 g/mol
InChI Key: YJQUHSXZYZIEIZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule designed for preclinical research and chemical biology. This compound features a complex heterocyclic architecture, combining an indole core with a [1,2,4]triazolo[4,3-b]pyridazine moiety, a scaffold noted for its potential in medicinal chemistry exploration . The structural design suggests potential for investigating protein-kinase interactions, given the known affinity of related triazolopyridazine derivatives for various enzyme active sites . The chloro and methoxy substituents are likely to influence the molecule's physicochemical properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound in biochemical assays to probe novel biological pathways or as a reference standard in analytical method development. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H19ClN6O2/c1-28-19-7-5-17-24-23-16(26(17)25-19)4-6-18(27)21-9-8-12-11-22-15-3-2-13(20)10-14(12)15/h2-3,5,7,10-11,22H,4,6,8-9H2,1H3,(H,21,27)

InChI Key

YJQUHSXZYZIEIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 5-chloro-1H-indole , commercially available or prepared via Fischer indole synthesis using 4-chlorophenylhydrazine and a ketone. The ethylamine side chain is introduced through a two-step process:

  • Alkylation at Position 3 :

    • Reaction : 5-Chloroindole reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form 3-(ethoxycarbonylmethyl)-5-chloro-1H-indole.

    • Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12 hours.

  • Reduction to Ethylamine :

    • Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    • Yield : ~85% after purification via silica gel chromatography.

Purification and Characterization

  • Chromatography : The crude product is purified using a hexane:ethyl acetate (7:3) solvent system.

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 7.32–7.28 (m, 2H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂CH₂NH₂).

Preparation of 6-Methoxy Triazolo[4,3-b]Pyridazine

Cyclocondensation Strategy

The triazolopyridazine core is synthesized via cyclocondensation of a pyridazine precursor with a hydrazine derivative:

  • Synthesis of 6-Methoxypyridazin-3(2H)-one :

    • Starting Material : 3,4-Dimethoxybenzaldehyde undergoes condensation with malononitrile to form a pyridazine intermediate.

    • Methoxy Introduction : Selective O-methylation using methyl iodide and silver(I) oxide in acetonitrile at 60°C.

  • Triazole Ring Formation :

    • Reaction : The pyridazinone reacts with hydrazine hydrate in ethanol under reflux to form a hydrazone intermediate, followed by cyclization with trimethyl orthoformate and acetic acid.

    • Conditions : 80°C for 6 hours, yielding 6-methoxy[1,2,]triazolo[4,3-b]pyridazine.

Optimization of Methoxy Group Placement

  • Regioselectivity : The methoxy group is introduced at position 6 via directed ortho-metalation using n-butyllithium and subsequent quenching with methyl borate.

  • Yield Improvement : Replacing traditional alkylating agents with dimethyl sulfate increases yield from 65% to 82%.

Coupling Strategies for Propanamide Linker Formation

Activation of the Triazolopyridazine Fragment

The triazolopyridazine moiety is functionalized with a propanoic acid group:

  • Carboxylic Acid Introduction :

    • Reaction : 3-Bromo-6-methoxytriazolo[4,3-b]pyridazine undergoes palladium-catalyzed carbonylation with carbon monoxide and methanol to form methyl 3-(6-methoxy[1,2,]triazolo[4,3-b]pyridazin-3-yl)propanoate.

    • Catalyst : Pd(PPh₃)₄, 80°C, 12 hours.

  • Hydrolysis to Propanoic Acid :

    • Conditions : 2M NaOH in methanol/water (1:1), room temperature, 4 hours.

Amide Bond Formation

The propanoic acid is coupled with 5-chloro-1H-indol-3-ethylamine using standard peptide coupling reagents:

Reagent System Solvent Temperature Yield Source
EDC/HOBtDCM25°C78%
HATU/DIEADMF0°C → 25°C85%
DCC/DMAPTHF40°C70%
  • Optimal Conditions : HATU/DIEA in DMF provides the highest yield (85%) with minimal racemization.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with a gradient of methanol in dichloromethane (0–5%).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 minutes.

Spectroscopic Data

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (CONH), 154.2 (triazolo C), 134.5 (indole C-Cl).

  • HRMS : m/z calculated for C₂₀H₁₈ClN₅O₂ [M+H]⁺: 428.1124, found: 428.1126.

Scale-Up Considerations and Yield Optimization

Critical Process Parameters

  • Temperature Control : Maintaining <5°C during amide coupling prevents exothermic side reactions.

  • Solvent Selection : DMF enhances solubility of intermediates compared to THF.

Byproduct Mitigation

  • Triazine Formation : Reduced by degassing solvents and using anhydrous conditions.

  • Epimerization : Minimized by coupling at 0°C and using HATU .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The triazolopyridazine moiety can be reduced under catalytic hydrogenation conditions.

    Substitution: Halogenation and alkylation reactions can be performed on the indole and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of halogenated or alkylated indole and triazolopyridazine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A series of compounds related to the indole structure were synthesized and tested against cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The most potent derivative showed an IC₅₀ value of 1.18 µM, indicating strong inhibitory activity compared to standard treatments like staurosporine (IC₅₀ = 4.18 µM) .

Anti-Tubercular Activity

The compound also shows promise in the fight against tuberculosis. Analogous compounds have been evaluated for their activity against Mycobacterium tuberculosis.

  • Case Study : In a study focused on anti-tubercular agents, compounds with similar structural features demonstrated IC₅₀ values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC₉₀ values indicative of their potential efficacy in clinical settings .
Compound NameTarget Pathogen/Cancer TypeIC₅₀ (µM)IC₉₀ (µM)Reference
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-...Mycobacterium tuberculosis1.35 - 2.18-
Indole Derivative AHEPG2 (Liver Cancer)1.18-
Indole Derivative BMCF7 (Breast Cancer)4.18-

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Structural Features

The compound’s design integrates:

  • Ethyl-propanamide linker : Provides conformational flexibility and hydrogen-bonding capacity.
  • 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine : A nitrogen-rich heterocycle contributing to target binding and solubility.

Comparative Analysis of Analogues

The following table summarizes critical differences between the target compound and structural analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core Notable Features
Target Compound C₉₂₀H₂₀ClN₇O₂* ~448.9 5-Chloroindol-3-yl, methoxy [1,2,4]Triazolo[4,3-b]pyridazine Chloro enhances electronegativity; methoxy improves solubility
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide C₁₉H₂₁N₇O₂ 379.424 1-Methylbenzimidazol-2-yl [1,2,4]Triazolo[4,3-b]pyridazine Benzimidazole replaces indole, reducing steric bulk but limiting π-stacking
3-(1H-Indol-3-yl)-N-((6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide C₁₈H₁₈N₆O₂ 350.4 Indol-3-yl [1,2,4]Triazolo[4,3-b]pyridazine Shorter methylene linker; lacks chloro, reducing hydrophobic interactions
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₂₁H₁₉ClN₄O₂ 394.9 6-Chloroindol-1-yl Quinazolinone Quinazolinone core may target tyrosine kinases; positional isomerism (6-Cl vs. 5-Cl) alters binding
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide Not provided Not provided Difluoromethylphenyl [1,2,4]Triazolo[4,3-a]pyridine Fluorine substituents enhance metabolic stability; tetrahydrotriazolo core reduces planarity

*Inferred via structural analysis; exact data unavailable in literature.

Substituent Effects on Physicochemical Properties

  • Chloro vs. Methoxy : The 5-chloro group on indole increases electronegativity and lipophilicity compared to unsubstituted indoles (e.g., ). Methoxy on triazolo-pyridazine improves water solubility.
  • Heterocyclic Core: Triazolo-pyridazine (target) vs. quinazolinone () alters electron distribution and hydrogen-bonding capacity, influencing selectivity for enzymes or receptors.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, with the CAS number 1324094-47-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN6O2C_{19}H_{19}ClN_{6}O_{2}, with a molecular weight of 398.8 g/mol. The structure features an indole moiety substituted with a chloro group and a triazolo-pyridazin unit, which are known to contribute to various pharmacological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antitumor Activity : The indole core is known for its anticancer properties. Compounds with indole derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, suggesting potential neuroprotective effects.
  • Anti-inflammatory Activity : The presence of methoxy and chloro substituents may enhance the anti-inflammatory potential by modulating pro-inflammatory cytokines.

Antitumor Efficacy

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)22.1
SaOS-2 (osteosarcoma)19.0
HCT-15 (colon carcinoma)24.0

These results indicate a promising profile for anticancer activity. The structure-activity relationship (SAR) suggests that modifications on the indole and triazole rings can significantly influence potency.

Anticonvulsant Activity

In a study assessing anticonvulsant properties, compounds similar to this compound demonstrated effective seizure protection in animal models. The highest activity was linked to specific substitutions on the indole ring that enhanced binding affinity to GABA receptors.

Case Studies

  • Case Study on Anticancer Activity : A recent study published in MDPI highlighted the synthesis and evaluation of various indole derivatives, including our compound of interest. The findings demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of epilepsy. The study found that these compounds could reduce seizure frequency and severity, suggesting a potential therapeutic application in epilepsy management .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, triazolo-pyridazine cores are often synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions. A critical step is the introduction of the methoxy group at position 6 of the triazolo-pyridazine ring, which may require protection/deprotection strategies to prevent undesired side reactions.
  • Optimization Tip: Use polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitutions, as demonstrated in analogous triazolo-pyridazine syntheses .
  • Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, HCl, reflux65–70≥95%
MethoxylationNaOMe, DMF, 80°C50–55≥90%

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR: Confirm the presence of the indole NH proton (δ ~10–12 ppm) and methoxy group (δ ~3.8–4.0 ppm) .
  • HRMS: Verify the molecular ion peak (e.g., [M+H]+) with mass accuracy <5 ppm.
  • HPLC-PDA: Assess purity (>95%) using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data in biological activity assays involving this compound?

  • Methodological Answer: Contradictions in activity data (e.g., inconsistent IC₅₀ values) may arise from assay-specific variables:
  • Control Experiments: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
  • Solubility Testing: Ensure the compound is fully solubilized in assay buffers (e.g., using DMSO ≤0.1% v/v) to avoid false negatives .
  • Dose-Response Curves: Perform triplicate runs with internal standards (e.g., staurosporine for kinase inhibition) to validate reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to biological targets like kinases or GPCRs:
  • Key Interactions: The indole moiety may form π-π stacking with aromatic residues, while the triazolo-pyridazine group participates in hydrogen bonding.
  • Derivative Design: Introduce substituents at the indole C5 position (e.g., -CF₃ for lipophilicity) or modify the propanamide linker to improve binding affinity .
  • Validation: Compare computational binding scores (ΔG) with experimental IC₅₀ values to refine models .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer: Scaling up triazolo-pyridazine syntheses often faces issues like low yields in cyclization steps and purification difficulties:
  • Process Optimization: Replace batch reactions with flow chemistry for improved heat and mass transfer during cyclization .
  • Purification: Use preparative HPLC with gradient elution instead of column chromatography to isolate high-purity batches (>98%) .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., methoxy or amide bonds) .

Data Contradiction Analysis Example

Scenario: Conflicting reports on the compound’s solubility in aqueous buffers.

  • Resolution:
    • Hypothesis: Variability in pH or counterion selection affects solubility.
    • Experiment: Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) with/without 0.1% Tween-80.
    • Result: Solubility increases 3-fold at pH 5.0 due to protonation of the indole nitrogen .

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